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molecular formula C7H14N2 B031134 N,N'-Diisopropylcarbodiimide CAS No. 693-13-0

N,N'-Diisopropylcarbodiimide

Cat. No. B031134
M. Wt: 126.2 g/mol
InChI Key: BDNKZNFMNDZQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566356B2

Procedure details

By carrying out the operation according to the procedure of Example 31, starting with 58.5 mg of 4-methylsulfonylbenzoic acid, 26.4 mg of hydroxybenzotriazole in solution in 0.5 cm3 of dimethylformamide, 0.0302 cm3 of diisopropylcarbodiimide, a solution of 30 mg of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ylamine in 0.5 cm3 of anhydrous dichloromethane, and 3 cm3 of anhydrous dichloromethane, N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide is obtained in the form of a white crystals [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): 3.03 (mt: 2H) 3.09 (s: 3H); 3.61 (broad t, J=7.5 Hz: 2H); 4.35 (s: 1H); 4.73 (mt: 1H); 6.55 (broad d, J=7.5 Hz: 1H); from 7.20 to 7.35 (mt: 8H); 7.96 (d, J=8 Hz: 2H); 8.03 (d, J=8 Hz: 2H)].
Name
N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58.5 mg
Type
reactant
Reaction Step Two
Quantity
26.4 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C1C=CC(C(O)=O)=CC=1)(=O)=O.O[C:15]1[C:23]2[N:22]=NN[C:19]=2C=CC=1.[Cl:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31]([C:49]2[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=2)[N:32]2[CH2:35][CH:34]([NH:36]C(=O)C3C=CC(S(C)(=O)=O)=CC=3)[CH2:33]2)=[CH:27][CH:26]=1>CN(C)C=O.ClCCl>[CH:31]([N:32]=[C:33]=[N:22][CH:23]([CH3:19])[CH3:15])([CH3:49])[CH3:28].[Cl:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31]([C:49]2[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=2)[N:32]2[CH2:33][CH:34]([NH2:36])[CH2:35]2)=[CH:27][CH:26]=1

Inputs

Step One
Name
N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(N1CC(C1)NC(C1=CC=C(C=C1)S(=O)(=O)C)=O)C1=CC=C(C=C1)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58.5 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
26.4 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N=C=NC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.0302 mL
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CC(C1)N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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